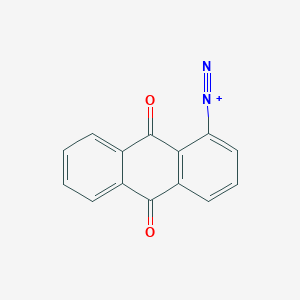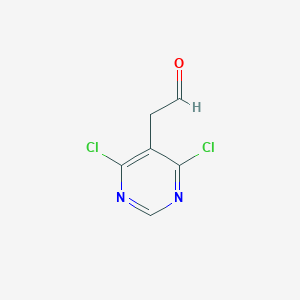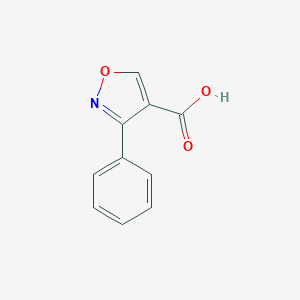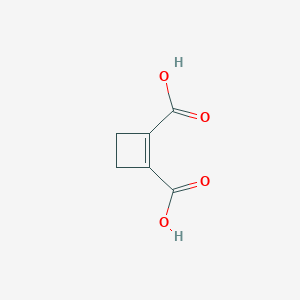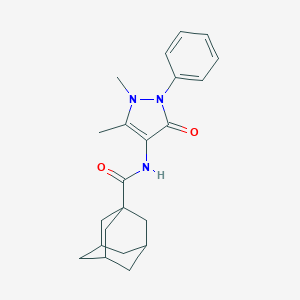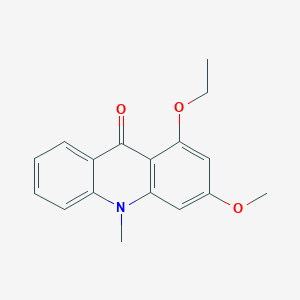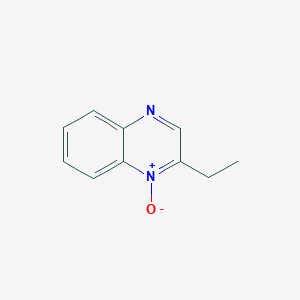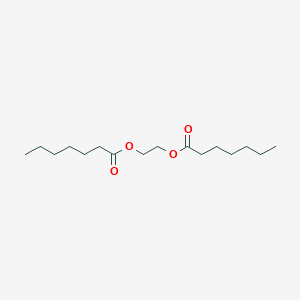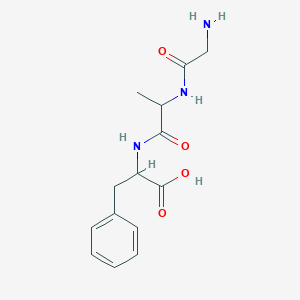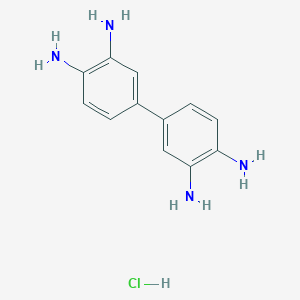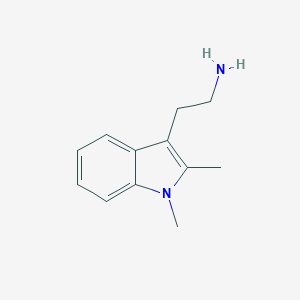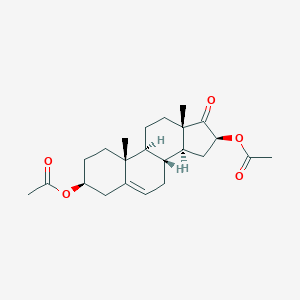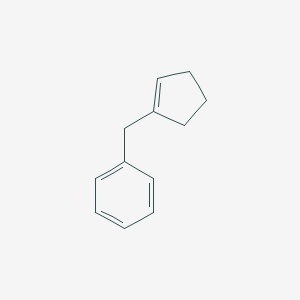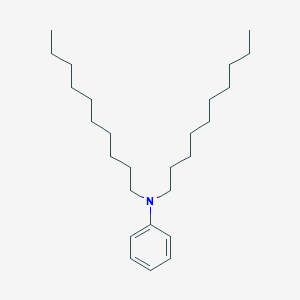
N,N-Didecylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didecylaniline is a chemical compound that belongs to the class of secondary amines. It is widely used in scientific research for its unique properties and applications. This compound is synthesized through a variety of methods and has been the subject of extensive research in various fields. In
Mecanismo De Acción
The mechanism of action of N,N-Didecylaniline is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. It has been shown to alter the fluidity of cell membranes, which can affect the activity of membrane-bound enzymes and transport proteins. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
N,N-Didecylaniline has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to induce liver damage and alter lipid metabolism. It has also been shown to have neurotoxic effects, including the inhibition of acetylcholinesterase activity and the induction of oxidative stress in the brain. Additionally, it has been shown to have cytotoxic effects on certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-Didecylaniline in lab experiments is its ability to form micelles in aqueous solutions, which can be useful for drug delivery applications. Additionally, its surfactant properties make it useful for emulsifying and dispersing hydrophobic compounds in aqueous solutions. However, its toxicity and potential for environmental harm make it important to handle with care and dispose of properly.
Direcciones Futuras
There are numerous future directions for research on N,N-Didecylaniline. One area of interest is its potential as a drug delivery agent, particularly for the delivery of hydrophobic drugs. Additionally, its surfactant properties make it a promising candidate for use in the development of new materials, such as nanocomposites and polymer blends. Further studies are also needed to fully understand its mechanism of action and its potential toxicity in different biological systems.
Conclusion
In conclusion, N,N-Didecylaniline is a chemical compound with a wide range of scientific research applications. Its unique properties make it useful for drug delivery, organic synthesis, and material science. However, its potential toxicity and environmental impact make it important to handle with care and dispose of properly. Further research is needed to fully understand its mechanism of action and its potential for use in various fields.
Métodos De Síntesis
N,N-Didecylaniline is synthesized through a variety of methods, including the reaction of aniline with decyl bromide, the reaction of aniline with decyl chloride, and the reaction of aniline with decyl alcohol. The most commonly used method is the reaction of aniline with decyl bromide. This method involves the addition of aniline to a solution of decyl bromide in an organic solvent, followed by heating and stirring for several hours. The resulting product is then purified through a series of extraction and filtration steps.
Aplicaciones Científicas De Investigación
N,N-Didecylaniline has numerous scientific research applications, including its use as a surfactant, a corrosion inhibitor, and a stabilizer for polymers. It is also used as a reagent in organic synthesis, particularly in the preparation of amides and esters. Additionally, it has been studied as a potential drug delivery agent due to its ability to form micelles in aqueous solutions.
Propiedades
Número CAS |
16088-84-9 |
|---|---|
Nombre del producto |
N,N-Didecylaniline |
Fórmula molecular |
C26H47N |
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
N,N-didecylaniline |
InChI |
InChI=1S/C26H47N/c1-3-5-7-9-11-13-15-20-24-27(26-22-18-17-19-23-26)25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3 |
Clave InChI |
JJWRKQIITDNSSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=CC=C1 |
Otros números CAS |
16088-84-9 |
Sinónimos |
N-decyl-N-phenyl-decan-1-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
